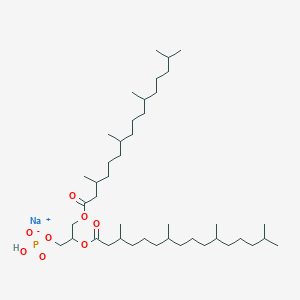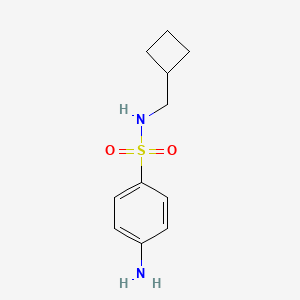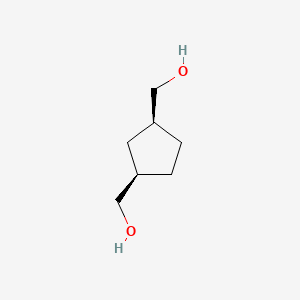
1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt) is a synthetic phospholipid compound. It is characterized by its unique structure, which includes two phytanoyl chains attached to a glycerol backbone, with a phosphate group esterified to the third carbon of the glycerol. This compound is often used in biochemical and biophysical studies due to its stability and unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt) typically involves the esterification of glycerol with phytanoyl chloride in the presence of a base, followed by phosphorylation. The reaction conditions often include:
Temperature: Typically carried out at room temperature.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Catalyst: A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with phytanoyl chloride.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
化学反应分析
Types of Reactions
1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphatidic acid derivatives.
Hydrolysis: Hydrolysis of the ester bonds can yield glycerol and phytanoyl acids.
Substitution: The phosphate group can participate in substitution reactions to form different phospholipid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Hydrolyzing Agents: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution Reagents: Various nucleophiles, depending on the desired substitution product.
Major Products
Phosphatidic Acid Derivatives: Formed through oxidation.
Glycerol and Phytanoyl Acids: Formed through hydrolysis.
Substituted Phospholipids: Formed through substitution reactions.
科学研究应用
1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of phosphatidic acids.
Biology: Utilized in the study of lipid bilayers and membrane dynamics.
Medicine: Investigated for its potential role in drug delivery systems due to its biocompatibility.
Industry: Employed in the formulation of liposomes and other lipid-based delivery systems.
作用机制
The mechanism of action of 1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt) involves its incorporation into lipid bilayers, where it can influence membrane properties such as fluidity and permeability. The compound interacts with membrane proteins and can modulate their activity, affecting various cellular processes.
相似化合物的比较
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphate (sodium salt): Another phospholipid with oleoyl chains instead of phytanoyl chains.
1,2-Dipalmitoyl-sn-glycero-3-phosphate (sodium salt): Contains palmitoyl chains and is commonly used in studies of membrane dynamics.
1,2-Diphytanoyl-sn-glycero-3-phosphocholine: Similar structure but with a choline head group instead of a phosphate group.
Uniqueness
1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt) is unique due to its phytanoyl chains, which provide greater stability and resistance to oxidation compared to other phospholipids. This makes it particularly useful in studies requiring stable lipid bilayers.
属性
IUPAC Name |
sodium;2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H85O8P.Na/c1-33(2)17-11-19-35(5)21-13-23-37(7)25-15-27-39(9)29-42(44)49-31-41(32-50-52(46,47)48)51-43(45)30-40(10)28-16-26-38(8)24-14-22-36(6)20-12-18-34(3)4;/h33-41H,11-32H2,1-10H3,(H2,46,47,48);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIUEUKNXXGRQS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)[O-])OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H84NaO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12074040.png)


![1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B12074074.png)
![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B12074083.png)
![3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate](/img/structure/B12074087.png)


![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)

